Me Ddgtman

Description

Structurally, it features a naphthalene backbone modified with methylthio and dideoxyguanosyl groups, which confer unique solubility and binding properties . Its synthesis involves multi-step nucleophilic substitution and catalytic methylation, as inferred from methodologies in analogous amino acid derivatives .

Properties

CAS No. |

116786-66-4 |

|---|---|

Molecular Formula |

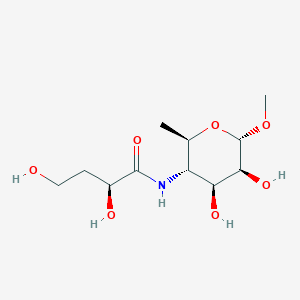

C11H21NO7 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

(2S)-N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]-2,4-dihydroxybutanamide |

InChI |

InChI=1S/C11H21NO7/c1-5-7(12-10(17)6(14)3-4-13)8(15)9(16)11(18-2)19-5/h5-9,11,13-16H,3-4H2,1-2H3,(H,12,17)/t5-,6+,7-,8+,9+,11+/m1/s1 |

InChI Key |

ASFHRCHAPWVLRF-QBTZHLMHSA-N |

SMILES |

CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)[C@H](CCO)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O |

Synonyms |

Me ddgTMan methyl 4,6-dideoxy-4-(3-deoxy-L-glycero-tetronamido)-alpha-D-mannopyranoside methyl 4,6-dideoxy-4-(3-deoxyglycerotetronamido)mannopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Me Ddgtman" with structurally or functionally related compounds, focusing on physicochemical properties, toxicity, and applications. Data are synthesized from toxicogenomic databases, analytical studies, and chemical management guidelines (see references for context).

Key Findings:

Structural Uniqueness : Unlike DMF, a simple polar solvent, "this compound" integrates aromatic and nucleoside-like moieties, enabling receptor-specific interactions absent in conventional solvents .

Toxicological Profile : While "this compound" exhibits moderate acute toxicity (LD50 ~320 mg/kg), it is less hazardous than industrial solvents like DMF but requires further chronic toxicity studies .

Functional Versatility : Compared to EDTA-Fe, "this compound" shows superior lipid membrane permeability, suggesting advantages in intracellular drug delivery .

Synthetic Complexity : Its multi-step synthesis contrasts with the single-step production of DMF, posing scalability challenges .

Q & A

How can researchers formulate a focused research question for studying Me Ddgtman?

Methodological Answer:

- Step 1: Conduct a systematic literature review to identify gaps in existing studies on this compound, particularly in synthesis, properties, or applications. Use tools like PubMed or Web of Science to map current knowledge .

- Step 2: Narrow the scope by operationalizing variables (e.g., "How does temperature affect this compound’s stability in aqueous solutions?"). Ensure the question is resolvable and avoids vague terms .

- Step 3: Validate feasibility by assessing data availability, ethical constraints, and alignment with institutional guidelines (e.g., DFG checklists for research data) .

Q. What experimental design principles should guide this compound studies?

Methodological Answer:

- Variable Selection: Define independent (e.g., reaction time) and dependent variables (e.g., yield) clearly. Use mixture design tables (e.g., simplex centroid designs) to optimize multi-factor experiments .

- Control Groups: Include negative/positive controls to isolate this compound’s effects. For example, in toxicity studies, use untreated cell lines as baselines .

- Replication: Conduct triplicate trials to ensure statistical robustness. Document protocols using templates like ERC’s Data Management Plan (DMP) for reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s experimental data?

Methodological Answer:

- Root Cause Analysis: Use ANOVA or chi-square tests to determine if discrepancies arise from measurement errors, sampling bias, or uncontrolled variables (e.g., humidity) .

- Triangulation: Cross-validate findings via multiple methods (e.g., HPLC for purity, NMR for structural confirmation). Address outliers by re-running experiments under stricter conditions .

- Meta-Analysis: Aggregate data from prior studies to identify trends. For example, compare thermal stability data across publications to reconcile conflicting results .

Q. What strategies ensure data integrity and long-term accessibility in this compound research?

Methodological Answer:

- Data Management Plan (DMP): Follow FAIRmat guidelines to specify storage formats (e.g., .csv for raw data), metadata standards (e.g., Dublin Core), and repositories (e.g., Zenodo) .

- Ethical Compliance: Anonymize human-derived data (if applicable) and obtain informed consent for secondary use, as per GDPR and institutional review boards .

- Version Control: Use tools like GitLab to track dataset revisions. Include timestamps and contributor credits in shared files .

Q. How can researchers optimize qualitative data analysis for this compound’s application studies?

Methodological Answer:

- Coding Frameworks: Apply grounded theory to categorize interview/text data (e.g., thematic analysis of this compound’s industrial feasibility). Use software like NVivo for pattern detection .

- Bias Mitigation: Employ double-blind coding by independent researchers to reduce subjective interpretations. Document decision trails for auditability .

- Mixed Methods: Combine qualitative insights with quantitative metrics (e.g., user feedback + efficacy metrics) to strengthen conclusions .

Key Takeaways

- Basic research on this compound requires rigorous question formulation and experimental controls to establish foundational knowledge.

- Advanced studies demand sophisticated contradiction resolution, ethical data handling, and mixed-method approaches to address complex hypotheses.

- Adherence to institutional DMPs and reproducibility standards is critical across all stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.